molecular formula C12H28N2S2 B14302105 2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) CAS No. 118168-53-9

2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)

Cat. No.: B14302105
CAS No.: 118168-53-9
M. Wt: 264.5 g/mol
InChI Key: VIINISREELMHAI-UHFFFAOYSA-N
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Description

2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) is an organic compound characterized by its unique structure, which includes two ethane-1-thiol groups connected by a hexane-1,6-diylbis(methylazanediyl) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) typically involves the reaction of hexane-1,6-diamine with ethane-1-thiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to modifications that alter the protein’s function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

118168-53-9

Molecular Formula

C12H28N2S2

Molecular Weight

264.5 g/mol

IUPAC Name

2-[methyl-[6-[methyl(2-sulfanylethyl)amino]hexyl]amino]ethanethiol

InChI

InChI=1S/C12H28N2S2/c1-13(9-11-15)7-5-3-4-6-8-14(2)10-12-16/h15-16H,3-12H2,1-2H3

InChI Key

VIINISREELMHAI-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCN(C)CCS)CCS

Origin of Product

United States

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